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Compound of Interest

Compound Name: Met-His

Cat. No.: B15598491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in

structural biology and drug development for the unambiguous determination of molecular

structures. This guide provides a comprehensive comparison of NMR methods to confirm the

covalent structure of a methionine-histidine (Met-His) dipeptide, presenting expected

experimental data and detailed protocols.

Introduction to NMR-Based Structure Confirmation
Confirming the identity and structure of a synthesized or isolated peptide is a critical step in

research and development. NMR spectroscopy provides detailed information on the chemical

environment and connectivity of each atom in a molecule. For a dipeptide like Met-His, a

combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can

definitively establish its structure by:

Identifying the constituent amino acid spin systems: Each amino acid has a characteristic set

of proton (¹H) and carbon (¹³C) signals that are coupled to each other.

Confirming the peptide bond: Specific correlations observed in 2D NMR spectra can verify

the covalent linkage between the methionine and histidine residues.

Distinguishing it from alternatives: The unique chemical shifts and correlation patterns of

Met-His can differentiate it from the individual amino acids or a His-Met dipeptide.
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Comparative NMR Data: Expected Chemical Shifts
The formation of a peptide bond and the influence of the adjacent residue alter the chemical

shifts of the α-protons (Hα) and α-carbons (Cα), as well as other atoms near the linkage. The

following tables summarize the expected ¹H and ¹³C chemical shifts for the Met-His dipeptide

compared to the individual amino acids in an aqueous solvent like D₂O. These values are

based on typical chemical shifts observed for these residues in short peptides.

Table 1: Expected ¹H NMR Chemical Shifts (ppm) relative to DSS

Proton
L-Methionine
(Free)

L-Histidine
(Free)

Met-His
Dipeptide
(Expected)

Key
Observations
for
Confirmation

Met-Hα ~3.85 - ~4.5-4.7

Downfield shift

upon peptide

bond formation.

Met-Hβ ~2.15 - ~2.1-2.3 Minimal shift.

Met-Hγ ~2.63 - ~2.6-2.7 Minimal shift.

Met-Hε (CH₃) ~2.12 - ~2.1-2.2

Minimal shift, will

appear as a

sharp singlet.

His-Hα ~4.73 ~3.9-4.1 ~4.6-4.8

Downfield shift

compared to free

His C-terminus.

His-Hβ - ~3.2-3.3 ~3.2-3.4 Minimal shift.

His-Hδ2 - ~7.3 ~7.3-7.4

Imidazole ring

proton, sensitive

to pH.

His-Hε1 - ~8.6 ~8.6-8.7

Imidazole ring

proton, sensitive

to pH, typically

further downfield.
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Table 2: Expected ¹³C NMR Chemical Shifts (ppm) relative to DSS

Carbon
L-Methionine
(Free)[1]

L-Histidine
(Free)

Met-His
Dipeptide
(Expected)

Key
Observations
for
Confirmation

Met-Cα ~56.6 - ~54-56
Slight upfield or

downfield shift.

Met-Cβ ~32.4 - ~31-33 Minimal shift.

Met-Cγ ~31.5 - ~30-32 Minimal shift.

Met-Cε (CH₃) ~16.6 - ~15-17 Minimal shift.

Met-C' (CO) ~177.1 - ~172-175

Upfield shift of

the carbonyl

carbon involved

in the peptide

bond.

His-Cα - ~55-57 ~53-55

Shift influenced

by the N-terminal

acylation.

His-Cβ - ~28-30 ~27-29 Minimal shift.

His-Cγ - ~135-137 ~134-136
Imidazole ring

carbon.

His-Cδ2 - ~120-122 ~119-121
Imidazole ring

carbon.

His-Cε1 - ~135-137 ~134-136
Imidazole ring

carbon.

His-C' (CO) - ~175-177 ~174-176
The C-terminal

carbonyl carbon.
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To confirm the Met-His structure, a series of NMR experiments should be performed. The

following provides a detailed methodology for each key experiment.

Sample Preparation:

Concentration: Dissolve 5-10 mg of the Met-His dipeptide in 0.5 mL of deuterium oxide

(D₂O). For observation of the amide proton, use a 90% H₂O/10% D₂O mixture.

Internal Standard: Add a small amount of a reference compound such as DSS (4,4-dimethyl-

4-silapentane-1-sulfonic acid) or TSP for chemical shift calibration (0 ppm).

pH: Adjust the pH of the sample to a desired value (e.g., pH 7.0) using dilute NaOD or DCl,

as the chemical shifts of the histidine imidazole protons are pH-dependent.

1D ¹H NMR Spectroscopy
Purpose: To obtain a general overview of the proton signals and their integrations.

Protocol:

Tune and shim the NMR probe for the sample.

Acquire a standard 1D ¹H spectrum with water suppression (if in H₂O/D₂O).

Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals to determine the relative number of protons for each resonance.

Expected Outcome: The spectrum should show distinct signals corresponding to the Hα,

Hβ, Hγ, and Hε protons of methionine, and the Hα, Hβ, Hδ2, and Hε1 protons of histidine,

with the correct integrations.

1D ¹³C NMR Spectroscopy
Purpose: To identify the carbon skeleton of the molecule.

Protocol:
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Acquire a proton-decoupled 1D ¹³C spectrum. This experiment may require a longer

acquisition time due to the lower natural abundance and sensitivity of ¹³C.

Process the spectrum similarly to the ¹H spectrum.

Expected Outcome: The spectrum will show resolved signals for each unique carbon atom

in the Met-His dipeptide, including the carbonyl carbons.

2D ¹H-¹H COSY (Correlation Spectroscopy)
Purpose: To identify protons that are coupled to each other through 2-3 chemical bonds. This

is crucial for identifying the individual amino acid spin systems.

Protocol:

Set up a standard COSY experiment.

Acquire the 2D data with an appropriate number of increments in the indirect dimension.

Process the 2D data with Fourier transformation in both dimensions.

Analysis: Look for cross-peaks that connect coupled protons. For example, in the

methionine spin system, a cross-peak will be observed between Hα and Hβ, and between

Hβ and Hγ. Similarly, for histidine, a cross-peak will be seen between Hα and Hβ.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum
Coherence)

Purpose: To correlate protons with the carbons to which they are directly attached (one-bond

¹H-¹³C correlation).

Protocol:

Set up a standard HSQC experiment.

Acquire and process the 2D data.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15598491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows

for the unambiguous assignment of the protonated carbons in the ¹³C spectrum based on

the assigned ¹H spectrum.

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond
Correlation)

Purpose: To identify longer-range correlations between protons and carbons (typically over

2-3 bonds). This is the key experiment to confirm the peptide bond.

Protocol:

Set up a standard HMBC experiment.

Acquire and process the 2D data.

Analysis: To confirm the Met-His peptide bond, look for a cross-peak between the Hα

proton of the histidine residue and the carbonyl carbon (C') of the methionine residue.

Additionally, a correlation between the amide proton (if observable) of the histidine residue

and the methionine C' would also confirm the linkage.

Visualizing the Workflow and Logic
The following diagrams illustrate the logical workflow for confirming the Met-His structure using

NMR spectroscopy and the key correlations expected.
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Caption: Experimental workflow for NMR-based confirmation of Met-His structure.
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Caption: Key NMR correlations for confirming the Met-His peptide bond.

Conclusion
By systematically applying 1D and 2D NMR spectroscopy, the covalent structure of a Met-His
dipeptide can be unequivocally confirmed. The characteristic chemical shifts, through-bond

correlations from COSY, and most importantly, the through-bond, long-range correlations from

HMBC across the peptide bond, provide a definitive fingerprint of the molecule. This guide

serves as a practical framework for researchers to design experiments and interpret data for

the structural verification of dipeptides and, by extension, larger peptide and protein constructs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000044
https://www.benchchem.com/product/b15598491#how-to-use-nmr-spectroscopy-to-confirm-met-his-structure
https://www.benchchem.com/product/b15598491#how-to-use-nmr-spectroscopy-to-confirm-met-his-structure
https://www.benchchem.com/product/b15598491#how-to-use-nmr-spectroscopy-to-confirm-met-his-structure
https://www.benchchem.com/product/b15598491#how-to-use-nmr-spectroscopy-to-confirm-met-his-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15598491?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

